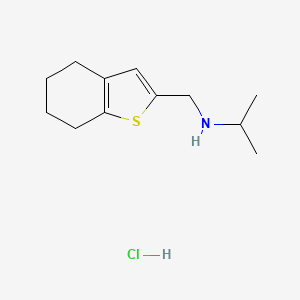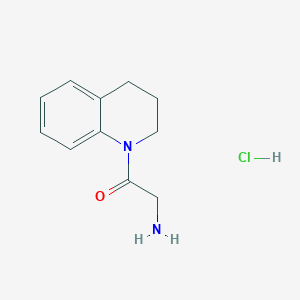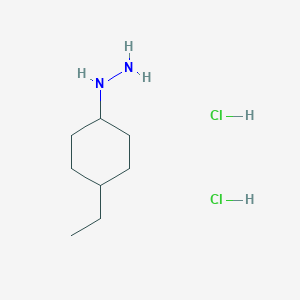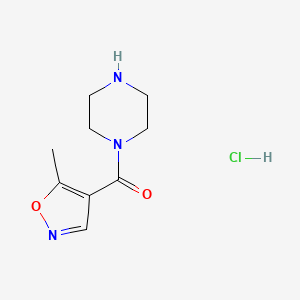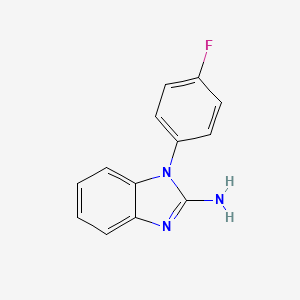
1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
“1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine” is a compound that contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also has a fluorophenyl group attached to it, which could potentially influence its physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The benzodiazole and fluorophenyl groups could potentially undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole and fluorophenyl groups could potentially affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Antitumor Properties
Benzothiazole derivatives, similar in structure to 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine, have shown potent and selective antitumor activity. These compounds, particularly 2-(4-aminophenyl)benzothiazoles, display high efficacy against various tumor types in vitro and in vivo. A key focus has been on the development of water-soluble prodrugs to improve bioavailability and therapeutic potential. These derivatives have been shown to induce cytochrome P450 1A1 in sensitive tumor cells, a crucial step for their antitumor activity, and generate DNA adducts in tumor cells both in vitro and in vivo, highlighting their potential for clinical evaluation as cancer therapeutics (Bradshaw et al., 2002), (Leong et al., 2003).
Materials Science Applications
In materials science, benzodiazole derivatives are utilized for their photophysical properties. One study described the synthesis of a novel half-cut cruciform structure, which exhibited morphology-dependent fluorochromism and potential as a security ink due to its reversible color change under mechanical force or pH stimuli. This highlights the utility of such compounds in developing advanced materials for security and sensor applications (Xiao-lin Lu & M. Xia, 2016).
Fluorescent Probes
Benzothiazole derivatives have been developed as fluorescent probes for bioimaging and detection purposes. One application includes the specific staining of intracellular lipid droplets at ultralow concentrations, demonstrating their effectiveness as fluorogenic probes for cell imaging. Such probes offer high polarity sensitivity, characterized by a strong solvatochromic effect and large Stokes shifts, facilitating their application in confocal fluorescence microscopy for the visualization of cellular components (Mauro Safir Filho et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets leading to various changes at the molecular level.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various endogenous and exogenous substances. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. In neuronal cells, this compound can modulate neurotransmitter release by interacting with receptors and ion channels, thereby influencing cell signaling pathways and synaptic plasticity . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and oxidative stress levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For example, the binding of this compound to GABA receptors can result in the modulation of ion channel activity, affecting neuronal excitability . Additionally, this compound can act as an allosteric modulator, altering the binding affinity of other ligands to their respective receptors. Changes in gene expression can also occur as a result of the interaction of this compound with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life that allows for sustained biological activity over extended periods . Degradation products can form over time, potentially leading to altered biological effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities . At higher doses, toxic effects can occur, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a biological response, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and monoamine oxidase . These interactions can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound. The metabolic flux of this compound can influence the levels of various metabolites, impacting cellular processes such as energy production and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization. Additionally, binding to plasma proteins such as albumin can influence the distribution of this compound within the body, impacting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
1-(4-fluorophenyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAOFTBZFMMLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)
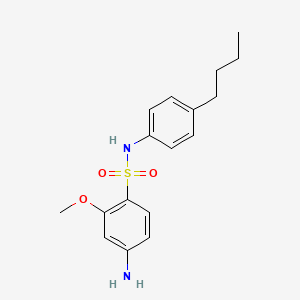
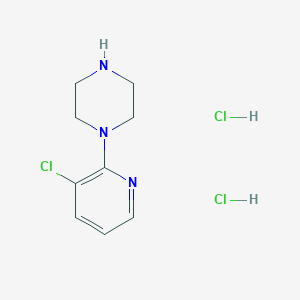
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
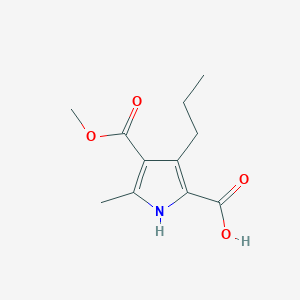
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
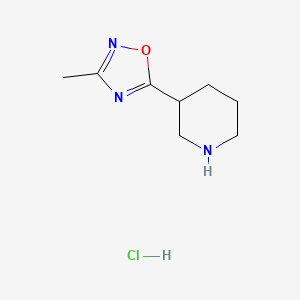

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)
